2,5-Dihydroxy-4-methylbenzaldehyde
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Overview
Description
2,5-Dihydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H8O3. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dihydroxy-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 4-methylbenzaldehyde using suitable oxidizing agents. Another method includes the use of 3,5-dibromo-N-methoxy-N-methylbenzamide as a starting material, followed by a double cross-coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Oxidation: 2,5-Dihydroxy-4-methylbenzoic acid.
Reduction: 2,5-Dihydroxy-4-methylbenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used
Scientific Research Applications
2,5-Dihydroxy-4-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-4-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxybenzaldehyde
- 2,5-Dimethoxy-4-methylbenzaldehyde
- 2,6-Dihydroxy-4-methylbenzaldehyde
Uniqueness
2,5-Dihydroxy-4-methylbenzaldehyde is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows it to participate in specific reactions and exhibit particular properties that are valuable in various applications .
Properties
IUPAC Name |
2,5-dihydroxy-4-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-4,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFNERGGFAXZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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